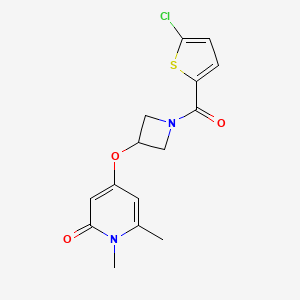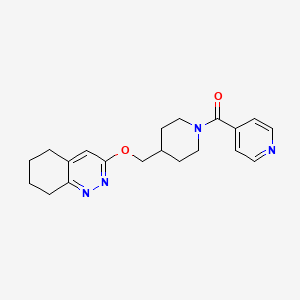![molecular formula C11H17F2NO4 B2380794 (3S,4S)-4-(ジフルオロメチル)-1-[(2-メチルプロパン-2-イル)オキシカルボニル]ピロリジン-3-カルボン酸 CAS No. 1993278-98-0](/img/structure/B2380794.png)
(3S,4S)-4-(ジフルオロメチル)-1-[(2-メチルプロパン-2-イル)オキシカルボニル]ピロリジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H17F2NO4 and its molecular weight is 265.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環のジフルオロメチル化
化合物は、多様なフッ素含有ヘテロ環の官能基化に適用できるため、極めて重要なジフルオロメチル基を含んでいます . これらのヘテロ環は、さまざまな生物学的および薬理学的に活性な成分の核部分です .
化学変換における使用
化合物のtert-ブチル基は、特徴的な用途を要約することで強調される、独自の反応パターンを引き出すことができます . この単純な炭化水素部分は、さまざまな化学変換で使用できます .
自然における関連性
化合物のtert-ブチル基は、自然において関連性があり、生合成および生分解経路におけるその影響が認められます . これは、自然プロセスの研究やバイオエンジニアリングアプリケーションの開発に利用できる可能性があります .
保護基としての使用
化合物のtert-ブトキシカルボニル基は、保護基として使用できます . 保護基は、後続の化学反応で化学選択性を取得するために、官能基を化学的に修飾することによって分子に導入されます .
生物触媒プロセスにおける潜在的な用途
化合物のtert-ブチル基は、生物触媒プロセスで潜在的に使用できる可能性があります . これは、医薬品やその他の貴重な化学物質の製造のための新しい方法の開発に役立つ可能性があります .
6. 生物活性成分の合成における使用 化合物は、生物活性成分の合成で潜在的に使用できる可能性があります . 化合物のジフルオロメチル基は、さまざまな生物学的および薬理学的に活性な成分の核部分である、多様なフッ素含有ヘテロ環を官能基化するために使用できます .
特性
CAS番号 |
1993278-98-0 |
|---|---|
分子式 |
C11H17F2NO4 |
分子量 |
265.25 g/mol |
IUPAC名 |
(3R,4R)-4-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-11(2,3)18-10(17)14-4-6(8(12)13)7(5-14)9(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 |
InChIキー |
CXLBNZMVYLXSHY-BQBZGAKWSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(F)F |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2380712.png)
![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380713.png)
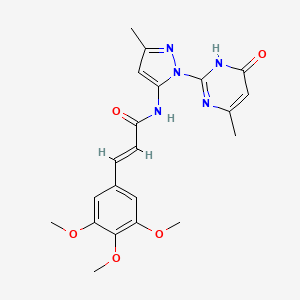
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2380716.png)
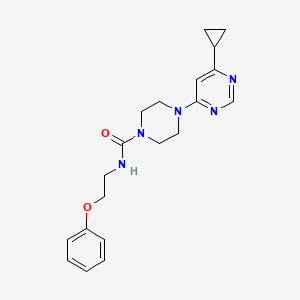
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid](/img/structure/B2380719.png)
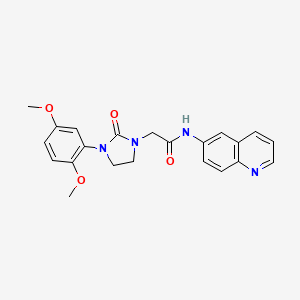

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2380725.png)
![2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2380726.png)

